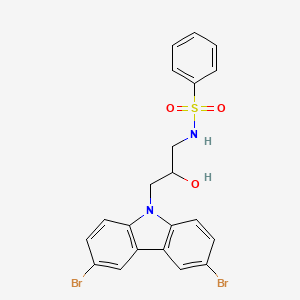![molecular formula C16H19Cl2N3O2S B5190195 N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE](/img/structure/B5190195.png)
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE typically involves the reaction of 2,4-dichlorophenoxybutanoic acid with 5-tert-butyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized as a corrosion inhibitor in metal surfaces and as an additive in polymer formulations
Wirkmechanismus
The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes like DNA replication and protein synthesis, leading to the suppression of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1,3,4-Thiadiazole derivatives with various substituents
Uniqueness
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-(2,4-DICHLOROPHENOXY)BUTANAMIDE stands out due to its unique combination of a thiadiazole ring and a dichlorophenoxybutanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an anticancer and antimicrobial agent further highlight its uniqueness .
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-16(2,3)14-20-21-15(24-14)19-13(22)5-4-8-23-12-7-6-10(17)9-11(12)18/h6-7,9H,4-5,8H2,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASKFXMHZJBRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dimethylfuran-3-yl)-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B5190118.png)
![1-[4-(2-Propan-2-ylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B5190123.png)
![2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5190134.png)
![N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5190135.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190137.png)
![(3R*,4R*)-1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5190153.png)
![4-[[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B5190159.png)
![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5190165.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5190180.png)
![2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B5190184.png)
![N'-(4-ETHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B5190186.png)
![(5E)-5-[[4-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5190201.png)
![1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B5190225.png)
